
Ethyl 2-(4-Methyl-5-thiazolyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as 2-(4-methylthiazol-5-yl)ethyl acetate . It is used as a laboratory chemical .
Synthesis Analysis
This compound may be prepared from 2-methylthio-4-methyl-5-(2-acetoxyethyl)-thiazole and AlHg; by dehydrogenation with sulfur at 130°C of the (i-acetyl derivative of 4-methyl-5-(P-hydroxyethyl)-3-thiazoline . Another method involves putting 8.11 kg 2-mercapto-4-methyl-5-(β-acetoxyethyl)-thiazole into a 100L reactor, adding 30L and 5L of 36% concentrated hydrochloric acid, and using a vacuum pump to inhale 36L of 35% hydrogen peroxide in five batches .Molecular Structure Analysis
The IUPAC Standard InChI for Ethyl 2-(4-Methyl-5-thiazolyl)acetate is InChI=1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a colorless to light brown liquid . It has a molecular weight of 185.25 . The boiling point is 118 °C/6 mmHg . The specific gravity (20/20) is 1.17 and the refractive index is 1.51 .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, including Ethyl 2-(4-Methyl-5-thiazolyl)acetate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the treatment of pain in various conditions, either alone or in combination with other therapeutic agents.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity . They can be used to reduce inflammation and swelling in various medical conditions .
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in the treatment of infectious diseases .
Antifungal Activity
Thiazole derivatives have been found to possess antifungal properties . This makes them potentially useful in the treatment of fungal infections .
Antiviral Activity
Thiazole compounds have shown antiviral activity . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . They can inhibit the growth of tumor cells, making them potentially useful in the treatment of cancer .
Neuroprotective Activity
Thiazole compounds have been reported to possess neuroprotective properties . This means they can protect nerve cells from damage or degeneration, making them potentially useful in the treatment of neurodegenerative diseases .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMUOCJRDVCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Methyl-5-thiazolyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



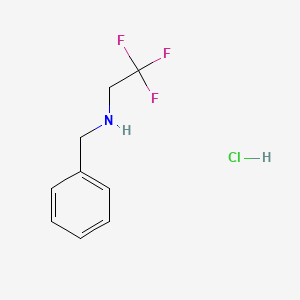

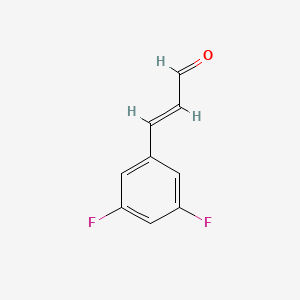
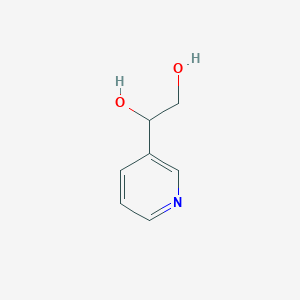
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
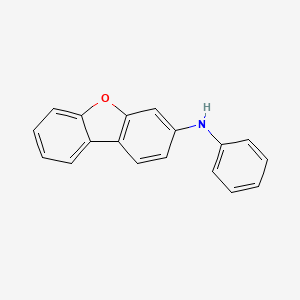
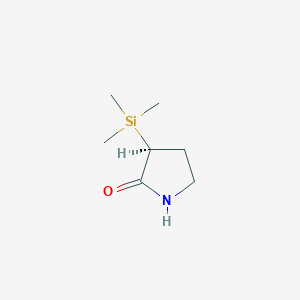
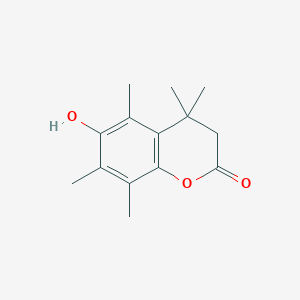
![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)

